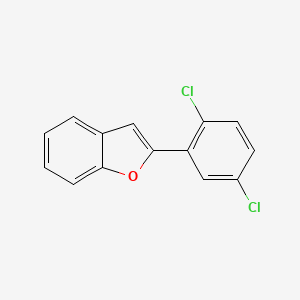

2-(2,5-Dichlorophenyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOPVYZGEAEKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 2 2,5 Dichlorophenyl Benzofuran

Electrophilic Substitution Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring system is an aromatic heterocycle that undergoes electrophilic aromatic substitution. The reactivity of the ring is influenced by the fusion of the benzene (B151609) and furan (B31954) rings and the presence of the oxygen heteroatom. Generally, the benzofuran nucleus is considered electron-rich, making it susceptible to attack by electrophiles.

The position of electrophilic attack is a critical aspect of its reactivity. For the unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position of the furan ring. stackexchange.com This preference is attributed to the greater stability of the cationic intermediate (a sigma complex) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over the benzene ring, analogous to a stable benzylic carbocation. stackexchange.com Attack at the C3 position results in a less stable intermediate where the positive charge is localized on the heteroatom, which is less favorable due to oxygen's electronegativity. stackexchange.com

However, the presence of substituents on the benzofuran ring can alter this regioselectivity. In the case of 2-(2,5-Dichlorophenyl)benzofuran , the C2 position is already occupied. Therefore, any subsequent electrophilic substitution must occur at other available positions, primarily on the benzofuran's benzene ring (positions C4, C5, C6, C7) or at the C3 position. The 2-aryl group, being electron-withdrawing by induction, deactivates the furan ring, making substitution at C3 less likely. Electrophilic attack will therefore be directed to the benzo moiety. The directing influence of the fused furan ring, which acts as an activating group, typically directs incoming electrophiles to the C4 and C6 positions.

| Position of Attack | Stability of Intermediate (General Case) | Directing Influence |

|---|---|---|

| C2 | High (Benzylic-like stabilization) | Most preferred for unsubstituted benzofuran |

| C3 | Lower (Charge on electronegative oxygen) | Less preferred; can occur with specific directing groups |

| C4, C6 (Benzene Ring) | Moderate | Activated by the fused furan ring |

| C5, C7 (Benzene Ring) | Moderate | Less activated than C4/C6 |

Addition Reactions to the Furan Moiety of Benzofuran

While electrophilic substitution is the dominant reaction pathway for aromatic systems, the furan ring within benzofuran possesses a degree of diene character, making it susceptible to addition reactions, particularly under certain conditions. The aromaticity of furan is weaker than that of benzene, meaning that reactions which disrupt the aromatic sextet are more feasible. matanginicollege.ac.in

Addition reactions can occur across the C2-C3 double bond of the furan moiety. For instance, halogenation of benzofuran under harsh conditions can lead to polyhalogenated addition products rather than simple substitution. pharmaguideline.com Similarly, catalytic hydrogenation can reduce the furan ring. However, simple reduction of furan to tetrahydrofuran (B95107) without ring opening can be challenging. pharmaguideline.com

For This compound , the C2-C3 double bond is a potential site for addition reactions. The bulky and electron-withdrawing dichlorophenyl group at the C2 position would sterically hinder and electronically disfavor addition across this bond. Reactions like cycloadditions (e.g., Diels-Alder) are known for furan itself but are less common for the more stable benzofuran system. matanginicollege.ac.inresearchgate.net When they do occur, they typically involve the furan part of the molecule acting as the diene.

Intramolecular Cyclization Mechanisms in Benzofuran Synthesis

The synthesis of 2-substituted benzofurans, including This compound , is most commonly achieved through intramolecular cyclization strategies. These methods typically involve the formation of a key carbon-oxygen bond to construct the furan ring.

A prevalent pathway is the palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (alkoxypalladation/reductive elimination) to form the benzofuran ring. nih.gov To synthesize the target compound, this would involve coupling a suitable phenol (B47542) with 1-ethynyl-2,5-dichlorobenzene.

Another powerful method is the copper-catalyzed intramolecular cyclization of 2-alkynylphenols. rsc.org This approach avoids the use of palladium and often proceeds under mild conditions. The synthesis would start with a phenol derivative that already contains the 2,5-dichlorophenylacetylene moiety, which then undergoes cyclization in the presence of a copper catalyst.

Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is another route. thieme-connect.com This involves a precursor molecule containing both the phenolic hydroxyl group and the dichlorophenyl ketone moiety, which cyclizes upon treatment with a nickel catalyst.

Finally, metal-free cyclization methods exist, such as the hypervalent iodine-mediated oxidative cyclization of o-hydroxystilbenes. organic-chemistry.org This would require the synthesis of the corresponding (Z)-2-(2,5-dichlorostyryl)phenol, which then cyclizes to form the benzofuran.

Role of Catalytic Species and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and associated ligands is paramount in controlling the selectivity and efficiency of intramolecular cyclization reactions for benzofuran synthesis. nih.gov Different metal catalysts (e.g., palladium, copper, nickel, rhodium) exhibit distinct reactivities and substrate scopes.

In palladium-catalyzed reactions, the ligand plays a crucial role. Phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) are commonly used to stabilize the palladium center and facilitate the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. nih.gov

For nickel-catalyzed cyclizations, ligands such as 1,10-phenanthroline (B135089) have been shown to be highly effective. thieme-connect.com The ligand can influence the redox properties of the nickel center and prevent the formation of undesired side products. The absence of a suitable ligand can result in no reaction. thieme-connect.com

In copper-catalyzed systems, the reaction can sometimes proceed without a specific ligand, although bases like cesium carbonate are often required to facilitate the reaction. rsc.org The choice of solvent (e.g., acetonitrile, DMF, toluene) can also significantly impact the reaction yield and rate. thieme-connect.com

| Catalyst | Ligand/Additive | Base | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Carbopalladation/Cycloaddition | nih.gov |

| Ni(OTf)₂ | 1,10-Phenanthroline | - | Intramolecular Nucleophilic Addition | thieme-connect.com |

| CuCl | - | Cs₂CO₃ | Intramolecular Cyclization | rsc.org |

| (PPh₃)PdCl₂ | CuI (cocatalyst) | Triethylamine (B128534) | Sonogashira Coupling/Cyclization | nih.gov |

| PhI(OAc)₂ | - | - | Metal-Free Oxidative Cyclization | organic-chemistry.org |

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry offers powerful tools to elucidate the complex mechanisms, intermediates, and transition states involved in the synthesis and reactivity of molecules like This compound .

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. physchemres.org For the study of reaction mechanisms, DFT calculations can be employed to:

Optimize Geometries: Determine the lowest energy structures of reactants, intermediates, products, and transition states.

Calculate Energies: Compute the relative energies of different species along a reaction pathway to determine the reaction's thermodynamic and kinetic favorability.

Visualize Molecular Orbitals: Analyze the distribution of electrons in the molecule to understand bonding and reactivity.

In the context of benzofuran synthesis, DFT studies can compare the energy barriers for different proposed cyclization pathways (e.g., palladium- vs. copper-catalyzed), helping to explain observed product distributions and reaction efficiencies. physchemres.org For instance, calculations can reveal the precise structure of the transition state for the key C-O bond-forming step, providing insights into the role of the catalyst and ligands.

Frontier Molecular Orbital (FMO) Analysis in Halogenation and Cyclization Processes

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com

HOMO: This orbital acts as the electron donor (nucleophile).

LUMO: This orbital acts as the electron acceptor (electrophile).

FMO analysis is particularly useful for understanding selectivity in reactions. wikipedia.org

In Electrophilic Substitution: The location of the HOMO on the This compound ring system would predict the most likely site of attack by an electrophile. The region of the molecule with the largest HOMO coefficient is the most nucleophilic. pixel-online.net

In Cyclization Reactions: FMO theory can explain the interaction between the nucleophilic part of the precursor (e.g., the phenoxide oxygen) and the electrophilic part (e.g., the alkyne activated by a metal catalyst). The energy gap between the relevant HOMO and LUMO can indicate the feasibility of the reaction.

In Halogenation: FMO analysis has been used to explain the selectivity between chlorination and hydroxylation in certain enzymatic systems by examining the energy splitting and contributions of different frontier orbitals in the reactive intermediate. nih.gov A similar approach could be applied to understand the potential addition versus substitution pathways in the halogenation of the benzofuran ring.

By combining DFT calculations with FMO analysis, researchers can build a comprehensive model of the reaction dynamics, explaining observed selectivities and guiding the design of more efficient synthetic routes.

Thermal Heterocyclization and Pyrolytic Reactions of this compound

The study of high-temperature reactions of halogenated aromatic compounds is crucial for understanding their environmental fate and potential for transformation into other persistent organic pollutants. While specific experimental data on the thermal heterocyclization and pyrolytic reactions of this compound are not extensively documented in publicly available literature, plausible reaction pathways can be postulated based on established principles of organic chemistry and studies of analogous compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated diphenyl ethers.

Plausible Thermal Heterocyclization Pathways

Thermal heterocyclization of this compound would involve an intramolecular cyclization to form a polychlorinated dibenzofuran (B1670420) (PCDF). This transformation would likely require significant thermal energy to overcome the activation barriers for bond cleavage and formation. A probable mechanism involves the homolytic cleavage of a carbon-chlorine bond, followed by intramolecular radical substitution.

One potential pathway could be initiated by the homolytic cleavage of the C-Cl bond at the 2-position of the phenyl ring, which is sterically hindered. This would generate a highly reactive aryl radical. This radical could then attack the adjacent benzofuran ring, leading to the formation of a new carbon-carbon bond and subsequent elimination of a hydrogen atom to yield a chlorinated dibenzofuran.

Alternatively, a concerted or near-concerted elimination of hydrogen chloride (HCl) could occur at very high temperatures, proceeding through a benzyne-like intermediate. The pyrolysis of chlorobenzene (B131634) has been shown to proceed via intramolecular dehydrochlorination to form benzyne. A similar process in this compound could lead to a highly reactive intermediate that rapidly cyclizes.

It is important to note that these are hypothetical pathways for the specific substrate. The "de novo" synthesis of PCDFs, which occurs in combustion processes on fly ash, involves complex reactions between precursor molecules at temperatures around 300-400°C. nih.govnih.gov While mechanistically different from a unimolecular pyrolysis, these studies demonstrate the general propensity for chlorinated aromatic precursors to form PCDFs under thermal stress.

Mechanistic Investigations of Pyrolytic Reactions

Pyrolysis, or thermal decomposition in the absence of oxygen, of this compound is expected to proceed through complex radical chain mechanisms. At sufficiently high temperatures, the energy supplied will be enough to induce homolytic cleavage of the weakest bonds in the molecule. The carbon-chlorine bonds are generally more susceptible to cleavage than the carbon-carbon or carbon-hydrogen bonds of the aromatic rings.

The initial step in the pyrolysis would likely be the cleavage of a C-Cl bond, generating a benzofuran-phenyl radical and a chlorine radical. The chlorine radical can then abstract a hydrogen atom from another molecule or recombine with other radicals. The organic radical can undergo a variety of subsequent reactions:

Intramolecular Cyclization: As discussed above, this could lead to the formation of chlorinated dibenzofurans.

Hydrogen Abstraction: The radical could abstract a hydrogen atom from other organic molecules in the system, leading to the formation of a less chlorinated 2-phenylbenzofuran (B156813) derivative.

Fragmentation: The aromatic rings themselves can fragment at very high temperatures, leading to the formation of smaller, volatile hydrocarbons and chlorinated hydrocarbons.

Polymerization: The radical species can combine to form higher molecular weight, tar-like substances.

Studies on the thermal decomposition of PCBs have shown that purely thermal degradation can lead to the formation of more toxic products, such as dioxins, if not properly controlled. nih.gov The thermal treatment of chlorinated hydrocarbons in a fluidized bed has been shown to lead to their decomposition, with the main chlorinated product being hydrogen chloride at temperatures above 900°C.

The following table summarizes the potential products from the pyrolysis of this compound based on the discussed reaction mechanisms.

| Potential Product | Plausible Formation Pathway | Supporting Evidence from Analogous Systems |

| Chlorinated Dibenzofurans | Intramolecular radical cyclization or dehydrochlorination. | De novo synthesis of PCDFs from precursors. nih.govnih.gov |

| Less Chlorinated Benzofurans | Radical-mediated dechlorination followed by hydrogen abstraction. | Thermal decomposition of PCBs shows dechlorination. nih.gov |

| Polychlorinated Benzenes | Fragmentation of the benzofuran ring. | Formation of polychlorobenzenes from PCDF degradation. |

| Hydrogen Chloride | Reaction of chlorine radicals with hydrogen sources. | Major product in high-temperature combustion of chlorinated hydrocarbons. |

| Carbonaceous Material (Char) | Polymerization and condensation of aromatic fragments. | Common byproduct in the pyrolysis of aromatic compounds. |

It is crucial to emphasize that the actual product distribution from the pyrolysis of this compound would be highly dependent on the specific reaction conditions, including temperature, pressure, and residence time.

Comprehensive Spectroscopic Characterization of 2 2,5 Dichlorophenyl Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 2-(2,5-Dichlorophenyl)benzofuran, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR with DEPT-135, and various two-dimensional techniques, provides unambiguous evidence for its constitution.

¹H NMR Spectral Analysis, Including Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the benzofuran (B130515) and dichlorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen of the furan (B31954) ring.

The protons of the benzofuran moiety typically appear at specific chemical shifts. For the parent benzofuran, protons resonate at known positions that are shifted by the presence of the dichlorophenyl substituent. chemicalbook.com The protons on the dichlorophenyl ring will show a characteristic splitting pattern due to their coupling with each other. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the relative positions of the protons on the rings. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.0-7.2 | s | - |

| H-4 | ~7.5-7.7 | d | ~8.0 |

| H-5 | ~7.2-7.4 | t | ~7.5 |

| H-6 | ~7.3-7.5 | t | ~7.5 |

| H-7 | ~7.5-7.7 | d | ~8.0 |

| H-3' | ~7.4-7.6 | d | ~8.5 |

| H-4' | ~7.3-7.5 | dd | ~8.5, 2.5 |

| H-6' | ~7.9-8.1 | d | ~2.5 |

Note: These are predicted values based on known substituent effects on benzofuran and benzene (B151609) rings. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the C-O-C ether linkage of the benzofuran ring, and the C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch (Aryl Ether) | 1250-1200 |

| C-Cl Stretch | 800-600 |

These absorption bands provide clear evidence for the presence of the key functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. For this compound, with the chemical formula C₁₄H₈Cl₂O, the theoretical exact mass can be calculated.

Calculated Exact Mass: The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

C₁₄H₈³⁵Cl₂¹⁶O: (14 * 12.000000) + (8 * 1.007825) + (2 * 34.968853) + (1 * 15.994915) = 261.9952

An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental formula of the compound.

Despite a comprehensive search for crystallographic data on this compound, no specific experimental X-ray crystallography studies for this compound could be located in the available scientific literature.

Therefore, the detailed characterization of its solid-state molecular and crystal structure, as would be provided by single-crystal X-ray diffraction analysis, is not currently available. This includes critical data such as:

Unit cell parameters (a, b, c, α, β, γ)

Space group

Key bond lengths and angles

Torsion angles defining the three-dimensional conformation

Details of intermolecular interactions and crystal packing

While crystallographic data exists for other benzofuran derivatives, this information cannot be extrapolated to accurately describe the specific solid-state structure of this compound due to the significant influence of substituent positioning on crystal lattice formation and molecular conformation.

Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to generate the experimental data for the comprehensive discussion intended for this section.

Theoretical and Computational Investigations of 2 2,5 Dichlorophenyl Benzofuran

Molecular Geometry Optimization and Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the molecule's energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com Density Functional Theory (DFT) is a widely used approach for these calculations due to its balance of accuracy and computational efficiency. d-nb.info

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex effects of electron exchange and correlation, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Exchange-Correlation Functionals: A variety of functionals are available, each with different strengths. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines a portion of exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation) exchange and correlation. nih.govnih.gov Other functionals like PBE (Perdew–Burke–Ernzerhof) and BP86 are also commonly used. nih.govnih.gov Studies have shown that hybrid functionals like B3LYP often provide excellent agreement with experimental data for organic molecules. nih.gov

Basis Sets: Basis sets describe the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p), are widely used for geometry optimizations of organic molecules. scholarsresearchlibrary.com For higher accuracy, especially for electronic properties and spectroscopy, larger basis sets like the correlation-consistent family (e.g., aug-cc-pVDZ) or triple-zeta quality sets (e.g., def2-TZVP) are preferred. nih.govresearchgate.net The inclusion of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) and diffuse functions (indicated by '+' or 'aug-') is crucial for accurately describing the electron distribution, particularly in molecules with heteroatoms and aromatic systems. mdpi.com

A typical combination for a molecule like 2-(2,5-Dichlorophenyl)benzofuran would be the B3LYP functional paired with the 6-311++G(d,p) basis set for a good balance of accuracy and resource demand. ajchem-a.comresearchgate.net

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | scholarsresearchlibrary.comidc-online.com |

| B3LYP | def2-TZVP | Improved Conformational Energies, Spectroscopic Properties | nih.govnih.gov |

| PBE | aug-cc-pVDZ | Conformational Analysis, Non-covalent Interactions | nih.govresearchgate.net |

| M06-2X | 6-311+G(2d,p) | NMR Chemical Shift Prediction, Thermochemistry | d-nb.info |

The this compound molecule possesses conformational flexibility due to the rotation around the single bond connecting the dichlorophenyl ring and the benzofuran (B130515) moiety. A conformational analysis is necessary to identify the lowest-energy conformer.

This is typically achieved by constructing a potential energy surface (PES). The PES is generated by systematically varying the dihedral angle between the two aromatic rings and calculating the single-point energy at each step. The resulting plot of energy versus dihedral angle reveals the global minimum, corresponding to the most stable, non-planar conformation, as well as any rotational barriers. For similar bi-aryl systems, DFT calculations have successfully predicted the most stable conformers, which are often twisted rather than planar to minimize steric hindrance between hydrogen atoms on the adjacent rings.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gap and Related Properties

The electronic properties of a molecule are often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). ajchem-a.comtheaic.org For instance, in a study of a related compound, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, DFT calculations yielded a HOMO-LUMO gap of 4.1756 eV. dergipark.org.tr Another analysis on a furan (B31954) derivative in DMSO solvent calculated a HOMO-LUMO gap of 0.189 eV. researchgate.net These parameters help in understanding the molecule's reactivity profile. mdpi.com

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | B3LYP | -6.7239 | -2.5483 | 4.1756 | dergipark.org.tr |

| 5-(Furan-2-ylmethylsulfonyl)-4-phenyl-2,4-dihydro mdpi.comd-nb.infoidc-online.comtriazole-3-thione (in DMSO) | B3LYP/6-311++G(d,p) | -0.2295 | -0.0404 | 0.189 | researchgate.net |

| Thienopyrazine-based Dye (P1) | B3LYP/6-31G(d,p) | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

Prediction and Simulation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral features.

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. scholarsresearchlibrary.com By comparing the computed spectrum with an experimental one, a detailed and accurate assignment of the observed absorption bands can be made. researchgate.netresearchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity. For calculations using the B3LYP/6-31G(d,p) level of theory, this factor is typically around 0.96. The analysis would allow for the unambiguous assignment of key vibrational modes, such as C-H stretching of the aromatic rings, C-O-C stretching of the furan ring, and the C-Cl stretching vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | 3654 | 3635 | theaic.org |

| C-H Aromatic Stretch | 3069 | 3075 | theaic.org |

| CH₂ Asymmetric Stretch | 2987 | 3000 | theaic.org |

| Ring Breathing Mode | 720 | 729 | theaic.org |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). liverpool.ac.uk

Calculations are performed on the optimized geometry, and the resulting chemical shifts for ¹H and ¹³C nuclei are compared to experimental values, often after a linear regression scaling to improve accuracy. d-nb.infoidc-online.com This process can help assign signals in complex spectra, distinguish between isomers, and confirm the proposed structure. idc-online.com For this compound, this would involve predicting the distinct chemical shifts for each hydrogen and carbon atom in the molecule, accounting for the electronic effects of the chloro substituents and the benzofuran ring system. The accuracy of such predictions is often high, with mean average errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C being achievable with modern methods. d-nb.info

: A Review of Current Findings

Despite a thorough search of scientific literature, specific theoretical and computational studies detailing the properties of this compound are not publicly available. While the compound is listed in chemical databases such as PubChem, dedicated research into its electronic and intermolecular characteristics, as outlined in the requested article structure, appears to be limited or unpublished.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following sections concerning this compound:

Charge Distribution and Electrostatic Potential Mapping

General principles of the requested theoretical methods are well-established in computational chemistry. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of their excited states. This method is crucial for understanding how a molecule interacts with light.

Similarly, the study of halogen bonding —a non-covalent interaction where a halogen atom acts as an electrophilic species—is a significant area of research in crystal engineering and materials science. Theoretical studies in this area would typically involve analyzing the molecular electrostatic potential surface to identify regions of positive potential (σ-holes) on the chlorine atoms of this compound and their potential interactions with nucleophilic entities.

Charge distribution and electrostatic potential mapping are fundamental computational tools that provide insights into a molecule's reactivity. By calculating the electron density and the resulting electrostatic potential on the molecular surface, researchers can predict sites susceptible to electrophilic or nucleophilic attack. For this compound, such a map would visualize the electron-rich and electron-poor regions, influenced by the electronegative chlorine and oxygen atoms and the aromatic rings.

While these computational methods are routinely applied to a wide range of organic molecules, their specific application to this compound has not been documented in the accessible scientific literature. The absence of such studies prevents the generation of a detailed and data-rich article as requested. Further experimental or computational research would be required to elucidate the specific properties of this compound.

Advanced Chemical Applications and Future Research Directions

Contributions to Novel Heterocyclic Synthesis Methodologies

The synthesis of 2-arylbenzofurans, including 2-(2,5-Dichlorophenyl)benzofuran, has been a significant area of research, leading to the development of various innovative synthetic strategies. These methods are often centered around transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.

One of the most prominent methods for synthesizing 2-arylbenzofurans is the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, a reaction often performed in the presence of a copper co-catalyst. researchgate.net This one-pot Sonogashira coupling followed by a cyclization sequence is a reliable and widely used method. researchgate.net Variations of this methodology have been developed to improve efficiency and sustainability. For instance, the use of recyclable palladium nanoparticles supported on siliceous mesocellular foam has been reported for the synthesis of 2-substituted benzofurans under mild, ligand-free conditions. nih.gov

Another key approach is the direct C-H arylation of benzofuran (B130515). mdpi.com Palladium catalysts have been successfully employed for the regioselective arylation of benzofurans with various arylating agents, such as triarylantimony difluorides, to produce 2-arylbenzofurans in moderate to high yields. mdpi.com This method avoids the need for pre-functionalized benzofuran starting materials, making it a more atom-economical approach.

Copper-catalyzed reactions have also emerged as a palladium-free alternative for the synthesis of 2-arylbenzofurans. nih.gov The copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes provides a direct route to these compounds, tolerating a variety of functional groups without the need for expensive additives. nih.gov

Recent advancements have also explored other transition metals and catalytic systems. Rhodium-catalyzed annulation of salicylaldehydes with diazo compounds and nickel-catalyzed domino reactions of α-(2-formylaryloxy)acetonitriles with arylboronic acids have been reported for the synthesis of functionalized benzofurans. organic-chemistry.org Furthermore, metal-free approaches, such as hypervalent iodine-mediated oxidative cyclization of ortho-hydroxystilbenes, offer an alternative pathway to 2-arylbenzofurans. organic-chemistry.org

The synthesis of this compound itself can be achieved through these established methodologies, for example, by reacting an appropriate salicylaldehyde (B1680747) derivative with a substituted phenylacetic acid derivative. nih.gov The presence of the dichloro-substituted phenyl ring can influence the reactivity and reaction conditions required for optimal yields.

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd nanoparticles, Pd(OAc)₂, Pd(PPh₃)₄ | High yields, mild conditions, recyclable catalyst options. nih.govmdpi.com | researchgate.netnih.govmdpi.com |

| Copper-Catalyzed Coupling | CuI | Palladium-free, tolerates various functional groups. nih.gov | nih.gov |

| Direct C-H Arylation | Pd(OAc)₂/CuCl₂ | Atom-economical, regioselective. mdpi.com | mdpi.com |

| Metal-Free Oxidative Cyclization | PhI(OAc)₂ | Avoids transition metal catalysts. organic-chemistry.org | organic-chemistry.org |

Potential in Materials Science Research, Particularly for π-Conjugated Systems in Optoelectronics

Benzofuran derivatives are of growing interest in materials science due to their intriguing optical and electronic properties. researchgate.net The fusion of a benzene (B151609) ring with a furan (B31954) ring creates a π-conjugated system that can be readily modified to tune its photophysical characteristics. The introduction of a 2,5-dichlorophenyl group into the benzofuran scaffold in this compound is expected to significantly influence its electronic structure and solid-state packing, making it a candidate for investigation in optoelectronic applications.

π-conjugated systems are fundamental to organic electronics, serving as the active components in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). researchgate.net The performance of these devices is intrinsically linked to the electronic properties of the organic materials, such as their energy levels (HOMO and LUMO), bandgap, and charge carrier mobility. frontiersin.orgresearchgate.net

The halogen atoms in this compound can modulate its electronic properties through both inductive and resonance effects. The electron-withdrawing nature of chlorine atoms can lower the energy levels of the molecule. Furthermore, halogen bonding can influence intermolecular interactions in the solid state, potentially leading to favorable packing motifs for charge transport. Studies on other halogenated organic molecules have shown that the introduction of halogens can lead to red-shifted absorption and fluorescence spectra. nih.gov

While specific research on the optoelectronic properties of this compound is not extensively documented, the broader class of 2-arylbenzofurans has been explored. For example, benzofuran-pyrene hybrids have been synthesized and their photophysical properties studied, demonstrating the effect of benzofuran annulation on the emission characteristics of polycyclic aromatic hydrocarbons. researchgate.net This suggests that the benzofuran core can be a versatile building block for creating novel photoactive and electroactive materials.

Future research could focus on synthesizing oligomers and polymers incorporating the this compound unit to explore their potential as semiconductors in organic electronic devices. The combination of the rigid benzofuran core and the halogenated phenyl ring could lead to materials with desirable thermal stability and electronic properties.

Rational Design of Chemically Reactive Scaffolds Based on Halogenated Benzofurans

The concept of rational design involves the strategic development of molecular scaffolds that can be readily modified to create a diverse range of compounds with specific functionalities. nih.govnih.gov Halogenated benzofurans, such as this compound, are excellent platforms for such endeavors due to the reactivity of the halogen substituents and the benzofuran ring system itself.

The chlorine atoms on the phenyl ring of this compound can serve as handles for further chemical transformations. They are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. This enables the systematic modification of the molecule's steric and electronic properties to optimize its function for a particular application, be it as a pharmaceutical agent or a material component.

The benzofuran ring itself presents sites for functionalization. While the C2 position is occupied, the C3 position and positions on the benzo ring can be targeted for electrophilic substitution or metal-catalyzed C-H functionalization reactions. researchgate.net For example, halogenation of the benzofuran core can provide additional sites for subsequent coupling reactions. researchgate.net

The strategic placement of the dichlorophenyl group at the 2-position influences the reactivity of the entire molecule. This substituent can direct further reactions to specific positions on the benzofuran nucleus. By understanding these directing effects, chemists can rationally design synthetic routes to complex molecules based on the this compound scaffold.

This approach is particularly valuable in medicinal chemistry for the development of new therapeutic agents. For instance, various benzofuran derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The ability to systematically modify the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of biological efficacy.

Future Directions in the Fundamental Synthetic, Mechanistic, and Computational Exploration of Aryl-Substituted Dichlorobenzofurans

The field of aryl-substituted dichlorobenzofurans, including this compound, offers numerous opportunities for future research. A deeper understanding of their synthesis, reaction mechanisms, and physical properties will unlock their full potential in various scientific domains.

Synthetic Exploration:

Development of more efficient and sustainable synthetic methods: While several methods exist for the synthesis of 2-arylbenzofurans, there is always a need for greener, more atom-economical, and cost-effective approaches. This could involve the exploration of new catalytic systems, such as those based on earth-abundant metals, or the development of novel C-H activation strategies that avoid the need for pre-functionalized starting materials.

Expansion of the substrate scope: Investigating the synthesis of a wider range of dichlorobenzofuran derivatives with different substitution patterns on both the benzofuran core and the aryl substituent will provide a larger library of compounds for screening in various applications.

Asymmetric synthesis: The development of enantioselective methods for the synthesis of chiral dichlorobenzofuran derivatives could be crucial for pharmaceutical applications, as different enantiomers often exhibit distinct biological activities.

Mechanistic and Computational Exploration:

Detailed mechanistic studies: A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of dichlorobenzofurans is essential for optimizing reaction conditions and developing new transformations. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

Computational prediction of properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and chemical properties of novel dichlorobenzofuran derivatives before their synthesis. researchgate.net This can guide the rational design of molecules with desired characteristics for specific applications in materials science and medicinal chemistry. For example, computational screening could identify promising candidates for optoelectronic materials or as inhibitors for specific biological targets.

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Greener catalysts, C-H activation, asymmetric synthesis. | More efficient and sustainable access to a wider range of compounds. |

| Mechanistic Studies | Elucidation of reaction pathways for synthesis and functionalization. | Improved reaction control and development of novel transformations. |

| Computational Chemistry | Prediction of electronic, optical, and biological properties. | Rational design of new materials and therapeutic agents. |

Q & A

Q. What are the recommended methods for synthesizing 2-(2,5-dichlorophenyl)benzofuran derivatives?

A practical synthesis route involves cyclocondensation of substituted phenols with appropriate electrophilic reagents. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran derivatives can be prepared using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., hexafluoropropan-2-ol) enhance reaction efficiency by stabilizing intermediates.

- Oxidation : DDQ facilitates dehydrogenation to form the benzofuran core.

- Characterization : Confirm structure via IR (C-O stretching at 1250–1100 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and HRMS .

Q. How should researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Melting point : 233–237°C (lit.) for related derivatives like 5-(2,5-dichlorophenyl)-2-furoic acid .

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or dichloromethane, as observed in analogs like 2-acetylbenzofuran .

- Stability : Assess via thermogravimetric analysis (TGA) under inert atmospheres to detect decomposition temperatures.

Q. What spectroscopic techniques are essential for structural elucidation?

- NMR : ¹H NMR identifies substituent patterns (e.g., dichlorophenyl protons as doublets due to coupling). ¹³C NMR confirms carbonyl (C=O) or nitrile (C≡N) groups in derivatives like 2-(2,5-dichlorophenyl)acetonitrile .

- Mass spectrometry : HRMS provides exact mass for molecular formula validation (e.g., AGK2, a derivative with m/z 463.03 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzofuran derivatives?

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance MAO-A inhibition (IC₅₀ = 0.073 μM for a thiazolylhydrazone derivative) , while bulky groups reduce bioavailability.

- Assay conditions : Variations in pH, solvent, or protein binding (e.g., Concanavalin A conjugation alters fluorescence properties) .

Methodological approach : - Conduct dose-response curves across multiple assays (e.g., enzyme inhibition vs. cellular toxicity).

- Use computational docking to predict binding affinities for targets like SIRT2 (AGK2 IC₅₀ = 3.5 μM vs. SIRT1 IC₅₀ = 30 μM) .

Q. What strategies optimize the optical properties of this compound for fluorescence applications?

- Substituent modulation : Introduce electron-donating groups (e.g., –NH₂) to redshift emission wavelengths.

- Protein conjugation : Covalent attachment to Concanavalin A enhances quantum yield by reducing non-radiative decay .

- Nonlinear optical (NLO) tuning : Density functional theory (DFT) calculations predict hyperpolarizability values for materials science applications .

Q. How do researchers address selectivity challenges in pharmacological studies?

For SIRT2 inhibitors like AGK2:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.